molecular formula C9H6N2O4S B1386014 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1003395-70-7

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B1386014
M. Wt: 238.22 g/mol
InChI Key: DPVGIWWONZLHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid, also known as 2-FTCA, is an organic compound belonging to the class of thiazoles. It is a versatile compound with a wide range of applications in scientific research. It is mainly used as a building block for the synthesis of other compounds and for the production of various derivatives. 2-FTCA has been used in the synthesis of drugs, polymers, and other materials. It has also been used in the production of pharmaceuticals and in the synthesis of various biocatalysts. Additionally, 2-FTCA has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as drugs, polymers, and other materials. It has also been used in the production of pharmaceuticals and in the synthesis of various biocatalysts. Additionally, 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450 (CYP450). CYP450 is an important enzyme involved in the metabolism of drugs, hormones, and other compounds. Inhibition of this enzyme can lead to decreased metabolism of drugs and other compounds, resulting in increased levels in the body.

Biochemical And Physiological Effects

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the enzyme cytochrome P450 (CYP450), resulting in decreased metabolism of drugs and other compounds. Additionally, in vivo studies have shown that 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid can reduce the levels of certain hormones, such as cortisol and testosterone. Furthermore, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, the compound has a wide range of applications in scientific research.
However, there are some limitations to using 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid in laboratory experiments. The compound is not soluble in water and must be dissolved in an organic solvent. Additionally, the compound is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid in scientific research. The compound could be used to synthesize new compounds, such as drugs and polymers. Additionally, the compound could be used to study the mechanism of action of CYP450 and other enzymes involved in drug metabolism. Furthermore, the compound could be used to study the biochemical and physiological effects of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid in vivo. Finally, the compound could be used to develop new drugs and other materials with improved properties.

properties

IUPAC Name

2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVGIWWONZLHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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